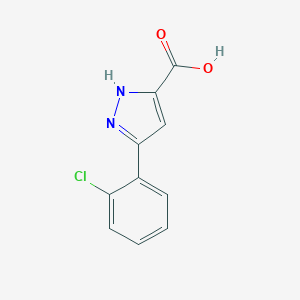

5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECLPKDINYXXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349421 | |

| Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890621-13-3, 1197631-00-7 | |

| Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 890621-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with a Claisen condensation to form a key diketoacid intermediate, followed by a cyclization reaction with hydrazine to construct the pyrazole ring.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a well-established chemical sequence. The overall transformation is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-(2-chlorophenyl)-2,4-dioxobutanoic acid

This step involves the base-catalyzed condensation of 2-chloroacetophenone with diethyl oxalate. While a specific protocol for the 2-chloro derivative was not found in the initial search, a general procedure for analogous aryl-diketo acids is well-established.

Materials:

-

2-Chloroacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (or another suitable base)

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the cooled sodium ethoxide solution, a mixture of 2-chloroacetophenone and diethyl oxalate is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

The resulting precipitate, the sodium salt of the ethyl ester, is collected by filtration and washed with cold diethyl ether.

-

The salt is then dissolved in water and acidified with hydrochloric acid to precipitate the ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.

-

For hydrolysis, the crude ester can be refluxed with an aqueous solution of sodium hydroxide.

-

After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the desired product, 4-(2-chlorophenyl)-2,4-dioxobutanoic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

The pyrazole ring is formed by the cyclocondensation of the diketoacid intermediate with hydrazine hydrate.

Materials:

-

4-(2-chlorophenyl)-2,4-dioxobutanoic acid

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Glacial acetic acid

Procedure:

-

4-(2-chlorophenyl)-2,4-dioxobutanoic acid is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

To this stirred solution, hydrazine hydrate is added dropwise. An exothermic reaction may be observed.

-

The reaction mixture is stirred at room temperature or gently heated to ensure the completion of the cyclization, as monitored by TLC.

-

Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water to remove any residual acetic acid, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the key reactants and expected products for this synthetic pathway. Please note that the yield and purity are representative values based on similar reported syntheses and may vary depending on the specific reaction conditions and purification methods employed.

| Step | Starting Material(s) | Reagent(s) | Product | Typical Yield (%) |

| 1 | 2-Chloroacetophenone, Diethyl oxalate | Sodium ethoxide, HCl | 4-(2-chlorophenyl)-2,4-dioxobutanoic acid | 70-85 |

| 2 | 4-(2-chlorophenyl)-2,4-dioxobutanoic acid | Hydrazine hydrate | This compound | 80-90 |

Concluding Remarks

The synthesis of this compound is a robust process that can be achieved in two main steps from commercially available starting materials. The Claisen condensation followed by cyclization with hydrazine is a versatile method for the preparation of a wide range of 5-aryl-pyrazole-3-carboxylic acids. The protocols provided in this guide offer a solid foundation for researchers to produce this compound for further investigation in various research and development applications. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

An In-depth Technical Guide on the Characterization of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Core Compound Information

This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the 2-chlorophenyl substituent at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring are key structural features that can influence its biological activity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | PubChem |

| Molecular Weight | 222.63 g/mol | PubChem |

| XLogP3-AA | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 222.019605 g/mol | PubChem |

| Monoisotopic Mass | 222.019605 g/mol | PubChem |

| Topological Polar Surface Area | 71.8 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 250 | PubChem |

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process involving the formation of an intermediate diketoester followed by cyclization and subsequent hydrolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate

This intermediate is synthesized via a Claisen condensation reaction between 2'-chloroacetophenone and diethyl oxalate in the presence of a base.

-

Materials: 2'-chloroacetophenone, diethyl oxalate, sodium ethoxide, absolute ethanol, diethyl ether, hydrochloric acid.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

To this solution, a mixture of 2'-chloroacetophenone and diethyl oxalate is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for several hours to allow for the completion of the condensation reaction.

-

The resulting sodium salt of the diketoester is precipitated by the addition of diethyl ether.

-

The precipitate is filtered, washed with diethyl ether, and then dissolved in water.

-

The solution is acidified with hydrochloric acid to precipitate the ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate.

-

The product is filtered, washed with water, and dried.

-

Step 2: Synthesis of this compound

The pyrazole ring is formed by the cyclization of the intermediate diketoester with hydrazine hydrate, followed by hydrolysis of the resulting ester.

-

Materials: Ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate, hydrazine hydrate, ethanol, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

Ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

The reaction mixture is cooled, and the precipitated ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is collected by filtration.

-

The ester is then subjected to alkaline hydrolysis by refluxing with an aqueous solution of sodium hydroxide.

-

After completion of the hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the final product, this compound.

-

The product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure compound.

-

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the proton on the pyrazole ring, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants would be indicative of the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrazole ring, the 2-chlorophenyl ring, and the carboxylic acid group. The chemical shifts would provide information about the electronic environment of each carbon atom.

FT-IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the pyrazole and aromatic rings, and the C-Cl stretch.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and 2-chlorophenyl moieties.

Potential Biological Activity and Signaling Pathway

Pyrazole derivatives are well-known for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] Specifically, many pyrazole-containing compounds act as selective inhibitors of COX-2.[1][2]

COX-2 Inhibition Signaling Pathway

The anti-inflammatory mechanism of action for COX-2 inhibitors involves the blockade of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever.[1][3]

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental and Synthetic Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a structured workflow.

Caption: Workflow for synthesis, characterization, and evaluation.

Conclusion

This technical guide provides a foundational understanding of this compound. The outlined synthetic route offers a viable method for its preparation, and the predicted physicochemical and spectroscopic properties provide a basis for its characterization. The potential for this compound to act as a COX-2 inhibitor highlights its promise as a lead molecule for the development of novel anti-inflammatory agents. Further experimental investigation is warranted to fully elucidate its spectroscopic profile and to confirm its biological activity and mechanism of action.

References

An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and contextual biological information.

Chemical Properties

This compound is a heterocyclic compound featuring a pyrazole core substituted with a 2-chlorophenyl group at the 5-position and a carboxylic acid group at the 3-position. Its chemical structure lends itself to a variety of chemical modifications, making it an attractive scaffold in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | This compound | PubChem CID: 646303[1] |

| Synonyms | 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | PubChem CID: 646303[1] |

| CAS Number | 890621-13-3 | PubChem CID: 646303[1] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | PubChem CID: 646303[1] |

| Molecular Weight | 222.63 g/mol | PubChem CID: 646303[1] |

| Melting Point | Estimated: 240-250 °C | Based on 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid[2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| XLogP3-AA | 2.4 | PubChem CID: 646303[1] |

Spectral Data (Predicted/Analogous Compounds):

Due to the limited availability of specific experimental spectral data for this compound, the following information is based on general knowledge of similar pyrazole carboxylic acid derivatives and data from analogous compounds.

-

¹H NMR: Aromatic protons of the chlorophenyl group are expected in the range of δ 7.0-8.0 ppm. The pyrazole ring proton should appear as a singlet around δ 7.0 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift, typically >10 ppm.

-

¹³C NMR: Aromatic carbons are expected in the range of δ 120-140 ppm. The pyrazole ring carbons would appear between δ 100-150 ppm. The carboxylic acid carbonyl carbon is anticipated around δ 160-170 ppm.

-

Infrared (IR) Spectroscopy: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=N and C=C stretching of the pyrazole and aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (typically in the 600-800 cm⁻¹ range).

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 222, with a characteristic isotopic pattern for the presence of one chlorine atom.

Experimental Protocols

Synthesis of this compound

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids can be achieved through the condensation of an appropriate α,β-dicarbonyl compound with hydrazine. The following is a general procedure adapted for the synthesis of the title compound.

Reaction Scheme:

Materials:

-

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

Dissolve ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate in a suitable solvent such as ethanol or glacial acetic acid.

-

To this solution, add an equimolar amount of hydrazine hydrate dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

The crude product can then be purified by recrystallization.

Purification by Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A mixture of solvents like ethanol/water or ethyl acetate/hexane may be effective.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain the pure product.

Biological Activity and Signaling Pathway

Derivatives of 5-aryl-1H-pyrazole-3-carboxylic acid have been identified as selective inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in pH regulation in the tumor microenvironment, which is often hypoxic and acidic.

Inhibition of Carbonic Anhydrase IX

Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of cancer and is induced by hypoxia. It contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. By inhibiting CA IX, compounds like this compound can disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and potentially sensitizing them to other treatments.

Hypoxia-Induced Signaling Pathway Involving Carbonic Anhydrase IX

The expression of carbonic anhydrase IX is primarily regulated by the hypoxia-inducible factor 1 (HIF-1). Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9. The resulting upregulation of CA IX at the cell surface leads to the catalysis of CO₂ hydration to H⁺ and HCO₃⁻. The protons contribute to extracellular acidosis, while the bicarbonate is transported into the cell, helping to maintain a more alkaline intracellular pH, which is favorable for cancer cell survival and proliferation.

Caption: Hypoxia-induced signaling pathway leading to the expression of Carbonic Anhydrase IX and its role in pH regulation in cancer cells.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as an inhibitor of carbonic anhydrase IX and XII. Its synthesis is achievable through established chemical routes, and its structure allows for further optimization to enhance potency and selectivity. The role of its potential targets in cancer progression highlights the therapeutic relevance of this class of compounds. This guide provides a foundational understanding for researchers to further explore the chemical and biological properties of this compound and its derivatives in the context of drug discovery.

References

Spectroscopic Analysis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. Due to the limited availability of experimental spectra in public databases, this guide presents predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, alongside expected Mass Spectrometry (MS) and Infrared (IR) spectroscopy characteristics based on the compound's structure. Detailed experimental protocols for acquiring such data for a solid organic compound are also included to facilitate laboratory work.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | COOH |

| ~7.6 - 7.8 | m | 2H | Ar-H |

| ~7.4 - 7.6 | m | 2H | Ar-H |

| ~7.2 | s | 1H | Pyrazole C4-H |

| ~3.5 (broad) | br s | 1H | NH |

Note: Predicted values can vary. These are estimations based on computational models.

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~148 | Pyrazole C5 |

| ~140 | Pyrazole C3 |

| ~132 | Ar-C (C-Cl) |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-C |

| ~127 | Ar-CH |

| ~108 | Pyrazole C4 |

Note: Predicted values can vary. These are estimations based on computational models.

Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 222/224 | [M]⁺ Molecular ion (presence of ³⁵Cl/³⁷Cl isotope pattern) |

| 204/206 | [M-H₂O]⁺ |

| 177/179 | [M-COOH]⁺ |

| 141 | [M-COOH-Cl]⁺ |

Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic acid, broad stretch |

| ~3200-3400 | N-H | Pyrazole N-H stretch |

| ~1700 | C=O | Carboxylic acid, carbonyl stretch |

| ~1600, 1470 | C=C, C=N | Aromatic and pyrazole ring stretching |

| ~1200-1300 | C-O | Carboxylic acid C-O stretch |

| ~750 | C-Cl | C-Cl stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Weigh 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Gently agitate the vial to dissolve the solid. If necessary, use a vortex mixer. d. Transfer the clear solution into a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred. The solution height should be around 4-5 cm.

2. ¹H NMR Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the probe to optimize the magnetic field homogeneity. c. Acquire the spectrum using a standard one-pulse sequence. Typical parameters for a 400 MHz spectrometer would be:

- Pulse angle: 30-45 degrees

- Acquisition time: 2-4 seconds

- Relaxation delay: 1-2 seconds

- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

3. ¹³C NMR Acquisition: a. Use the same sample as for ¹H NMR. b. Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). c. Typical parameters for a 100 MHz spectrometer would be:

- Pulse angle: 30 degrees

- Acquisition time: 1-2 seconds

- Relaxation delay: 2 seconds

- Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Infrared (IR) Spectroscopy (Thin Solid Film Method)

1. Sample Preparation: a. Place a small amount (approx. 1-2 mg) of the solid sample in a small test tube or vial. b. Add a few drops of a volatile solvent in which the compound is soluble (e.g., methanol or dichloromethane) to dissolve the solid. c. Using a pipette, apply one or two drops of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl). d. Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

2. Data Acquisition: a. Place the salt plate in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Run the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation (for Electrospray Ionization - ESI): a. Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mobile phase if using LC-MS. c. The final solution should be free of any particulate matter. If necessary, filter the solution through a 0.2 µm syringe filter.

2. Data Acquisition: a. The analysis can be performed via direct infusion or by coupling with a liquid chromatograph (LC-MS). b. For direct infusion, the prepared sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min). c. For LC-MS, an appropriate column and mobile phase are selected to achieve chromatographic separation before introduction to the mass spectrometer. d. The mass spectrometer is typically operated in both positive and negative ion modes to determine the best ionization conditions and to gather comprehensive data. Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow are optimized for the compound.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 890621-13-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential biological activities, with a focus on its role as a carbonic anhydrase inhibitor. The information is curated to support researchers and professionals in the fields of drug discovery and development.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of a wide range of biologically active molecules. Pyrazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1] This guide focuses on the 2-chloro substituted phenylpyrazole carboxylic acid, providing a detailed technical resource for its synthesis and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 890621-13-3 | |

| Molecular Formula | C₁₀H₇ClN₂O₂ | |

| Molecular Weight | 222.63 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves two key steps:

-

Step 1: Friedel-Crafts Acylation to synthesize the intermediate, 4-(2-chlorophenyl)-2,4-dioxobutanoic acid.

-

Step 2: Cyclization Reaction of the intermediate with hydrazine hydrate to yield the final product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-chlorophenyl)-2,4-dioxobutanoic acid (Intermediate)

-

Reaction: Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride followed by hydrolysis.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add a solution of 2-chloroacetyl chloride (1.0 eq.) in dry dichloromethane dropwise.

-

After the addition is complete, add a solution of ethyl oxalate (1.1 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture carefully into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.

-

Hydrolyze the crude ester by refluxing with an excess of aqueous sodium hydroxide solution for 2-4 hours.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-(2-chlorophenyl)-2,4-dioxobutanoic acid.

-

Step 2: Synthesis of this compound (Final Product)

-

Reaction: Cyclization of 4-(2-chlorophenyl)-2,4-dioxobutanoic acid with hydrazine hydrate.

-

Procedure:

-

Dissolve 4-(2-chlorophenyl)-2,4-dioxobutanoic acid (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.2 eq.) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

-

Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.

-

Biological Activity

While specific biological data for this compound is limited, the broader class of 5-aryl-1H-pyrazole-3-carboxylic acids has been identified as potent and selective inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The tumor-associated isoforms CA IX and CA XII are overexpressed in many types of cancer and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[3] Therefore, inhibitors of these isoforms are promising targets for cancer therapy.

The inhibitory activities of a series of 5-aryl-1H-pyrazole-3-carboxylic acids against various human CA isoforms have been reported, and the data for relevant chloro-substituted analogs are summarized below.[2]

| Compound (Substitution on Phenyl Ring) | CA I (Kᵢ, µM) | CA II (Kᵢ, µM) | CA IX (Kᵢ, µM) | CA XII (Kᵢ, µM) |

| 4-chloro | > 50 | > 50 | 22.4 | 4.8 |

| 3,4-dichloro | > 50 | > 50 | 11.2 | 4.2 |

| 2,4-dichloro | > 50 | > 50 | 15.8 | 6.3 |

Based on this data, it is reasonable to predict that this compound would also exhibit selective inhibitory activity against CA IX and CA XII.

Proposed Mechanism of Action

The carboxylic acid moiety of 5-aryl-1H-pyrazole-3-carboxylic acids is believed to act as a zinc-binding group (ZBG), coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme. The aryl substituent at the 5-position of the pyrazole ring is thought to contribute to the binding affinity and selectivity for different CA isoforms through interactions with the hydrophobic and hydrophilic regions of the active site.

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been published. However, characteristic NMR chemical shifts can be predicted based on known data for similar pyrazole derivatives.

-

¹H NMR:

-

The proton on the pyrazole ring is expected to appear as a singlet in the range of δ 6.5-7.5 ppm.

-

The aromatic protons of the 2-chlorophenyl group will likely appear as a multiplet between δ 7.2-7.8 ppm.

-

The carboxylic acid proton will be a broad singlet, typically downfield (> δ 10 ppm).

-

The N-H proton of the pyrazole ring will also be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

-

¹³C NMR:

-

The carbon atoms of the pyrazole ring are expected to resonate in the range of δ 110-150 ppm.

-

The carbonyl carbon of the carboxylic acid will be significantly downfield, likely > δ 160 ppm.

-

The carbons of the 2-chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic shift.

-

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the context of developing novel anticancer therapeutics targeting carbonic anhydrases. This guide provides a foundational resource for its synthesis and an understanding of its likely biological activity based on robust data from closely related analogs. Further experimental validation of the proposed synthetic route and comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this molecule.

References

The Discovery and Synthesis of Novel Pyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of a promising class of therapeutic compounds.

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Their inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized, make them ideal candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazole carboxylic acid derivatives, with a focus on their potential applications in oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key signaling pathways and experimental workflows.

Synthetic Strategies for Novel Pyrazole Carboxylic Acids

The synthesis of the pyrazole core is a well-established area of organic chemistry, with several robust methods available for the construction of this versatile heterocycle. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The most common and versatile method for the synthesis of pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates [1]

-

Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenyl butanoate derivatives. To a solution of sodium ethoxide in ethanol, diethyl oxalate is added, followed by the dropwise addition of a substituted acetophenone. The reaction mixture is stirred at room temperature until the completion of the reaction (monitored by TLC). The resulting intermediate, a substituted ethyl-2,4-dioxo-4-phenyl butanoate, is then isolated.

-

Step 2: Cyclization to form the Pyrazole Ring. A suspension of the dioxo-ester intermediate is prepared in glacial acetic acid. Hydrazine hydrate is then added, and the mixture is refluxed. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.

-

Characterization: The structure of the final compounds is confirmed by elemental analysis, IR, 1H NMR, and mass spectrometry.[1]

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes provides another efficient route to substituted pyrazoles. This method is particularly useful for the synthesis of specific regioisomers.

Multi-Component Reactions (MCRs)

One-pot multi-component reactions have gained significant attention for the synthesis of complex molecules in a single step, offering advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of highly functionalized pyrazole carboxylic acid derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Novel pyrazole carboxylic acid derivatives have been shown to exhibit a wide range of biological activities. The following sections summarize the key findings in different therapeutic areas and provide quantitative data to facilitate SAR analysis.

Anticancer Activity

Pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways.

Table 1: In Vitro Cytotoxicity of Novel Pyrazole Carboxylic Acid Derivatives against Cancer Cell Lines

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| PCA-1 | Phenyl | H | 4-chlorophenyl | MCF-7 (Breast) | 5.21 | [2] |

| PCA-2 | Methyl | H | 4-methoxyphenyl | A549 (Lung) | 3.17 | [2] |

| PCA-3 | H | Phenyl | 2,4-dichlorophenyl | HeLa (Cervical) | 6.77 | [2] |

| 3f | p-tolyl | 3,4,5-trimethoxyphenyl | H | MDA-MB-468 (Breast) | 14.97 | [1][3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [4][5]

-

Cell Seeding: Human cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with serial dilutions of the pyrazole carboxylic acid derivatives for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the forzan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4][5]

Mechanism of Action: ROS Generation and Apoptosis

Several studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[1][3] This increase in ROS can lead to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in programmed cell death.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Pyrazole carboxylic acids have been investigated for their anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of Novel Pyrazole Carboxylic Acid Derivatives

| Compound ID | R1 | R2 | R3 | Assay | Inhibition (%) | IC50 (µM) | Reference |

| PCA-4 | H | 4-fluorophenyl | H | LPS-stimulated RAW264.7 | 62.67 | - | [6] |

| 6c | 1,3-dimethyl | H | 4-(4-hydroxyphenyl)piperazin-1-yl | NF-κB transcription | - | Potent | [7] |

Experimental Protocol: Anti-inflammatory Assay in RAW264.7 Macrophages [7][8]

-

Cell Culture and Treatment: RAW264.7 cells are cultured and pre-treated with various concentrations of the pyrazole derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.

-

Western Blot Analysis: The expression levels of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65) are determined by Western blot analysis to elucidate the mechanism of action.[7]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain pyrazole carboxylic acid derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[7]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole carboxylic acids have been explored for their antibacterial and antifungal activities.

Table 3: Antimicrobial Activity of Novel Pyrazole Carboxylic Acid Derivatives

| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |

| PCA-5 | Phenyl | H | Nitro | Bacillus cereus | 128 | [9] |

| PCA-6 | H | Thienyl | H | Staphylococcus aureus | 25.1 | [6] |

Experimental Workflows

The discovery and development of novel pyrazole carboxylic acids follow a logical workflow, from initial synthesis to biological evaluation and lead optimization.

Conclusion and Future Directions

Novel pyrazole carboxylic acids continue to be a rich source of inspiration for the development of new therapeutic agents. The synthetic versatility of the pyrazole scaffold, coupled with the diverse biological activities exhibited by its derivatives, ensures that this class of compounds will remain a focus of medicinal chemistry research for the foreseeable future. Future efforts in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel mechanisms of action, and the application of advanced drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these promising compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 7. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Structural Elucidation of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development due to their diverse pharmacological activities. The structural motif of a pyrazole ring, often substituted with various functional groups, serves as a versatile scaffold for the design of novel therapeutic agents. The subject of this guide, 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, possesses key structural features—a substituted phenyl ring and a carboxylic acid group—that make it a valuable candidate for further investigation and as a building block in the synthesis of more complex molecules. Accurate structural elucidation is a critical first step in understanding its chemical properties and potential biological activity.

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves a Claisen-type condensation followed by a cyclization reaction with hydrazine. This approach is adapted from established procedures for the synthesis of analogous 5-aryl-1H-pyrazole-3-carboxylic acids.[1]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl oxalate at room temperature.

-

To this mixture, add a solution of 2'-chloroacetophenone in ethanol dropwise with stirring.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and acidify with dilute hydrochloric acid.

-

The precipitated solid, ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, is filtered, washed with water, and dried.

Step 2: Synthesis of this compound

-

Dissolve the intermediate, ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, in ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature, and the resulting precipitate is filtered.

-

The crude product is then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Structural Analysis and Data

The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazole ring, the chlorophenyl group, and the carboxylic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |

| ~7.6 - 7.8 | Multiplet | 4H | Aromatic protons (chlorophenyl) |

| ~7.2 - 7.4 | Singlet | 1H | Pyrazole C4-H |

| ~12.0 - 13.0 | Broad Singlet | 1H | Pyrazole N-H |

Note: The chemical shifts are predicted based on data for analogous compounds and may vary depending on the solvent and concentration.[1]

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | -COOH |

| ~145.0 | Pyrazole C5 |

| ~142.0 | Pyrazole C3 |

| ~133.0 - 127.0 | Aromatic carbons (chlorophenyl) |

| ~108.0 | Pyrazole C4 |

Note: The chemical shifts are predicted based on data for analogous compounds.[1]

3.2.3. Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Description |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Very broad band due to hydrogen bonding |

| ~3200 | N-H stretch (pyrazole) | Broad band |

| ~1700 | C=O stretch (carboxylic acid) | Strong, sharp absorption |

| ~1600, ~1470 | C=C and C=N stretches (aromatic and pyrazole rings) | Medium to strong absorptions |

| ~1250 | C-O stretch (carboxylic acid) | Medium absorption |

| ~750 | C-Cl stretch | Medium to strong absorption |

Note: The wavenumbers are predicted based on typical ranges for these functional groups.

3.3.1. Experimental Protocol: FT-IR Spectroscopy

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Place the sample in the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Predicted m/z | Fragment | Description |

| 222/224 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 205/207 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 177/179 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Note: The m/z values are nominal and the relative intensities will depend on the ionization method used.

3.4.1. Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquire the mass spectrum.

-

Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to support the proposed structure.

Molecular Geometry

While a crystal structure for this compound is not available, analysis of related phenylpyrazole carboxylic acid derivatives from the Cambridge Structural Database provides insights into its likely solid-state conformation.[2][3]

It is expected that the molecule will exhibit a nearly planar pyrazole ring. The dihedral angle between the pyrazole ring and the 2-chlorophenyl ring will be influenced by steric hindrance from the ortho-chloro substituent, likely resulting in a twisted conformation. In the solid state, extensive intermolecular hydrogen bonding is anticipated, primarily involving the carboxylic acid group (forming dimers) and the N-H of the pyrazole ring.[2][3]

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis and spectroscopic analysis. This technical guide provides a robust framework for its preparation and characterization. The predicted spectroscopic data, based on established principles and data from analogous compounds, offers a clear roadmap for researchers to confirm the structure of this and similar pyrazole derivatives. Further investigation, including single-crystal X-ray diffraction, would provide definitive confirmation of the molecular geometry and intermolecular interactions in the solid state.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of pyrazole derivatives, a class of heterocyclic compounds pivotal in medicinal chemistry and materials science.[1][2][3][4] The unique structural features of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confer a versatile range of properties that are leveraged in the design of novel therapeutic agents and functional materials.[1][3][4][5][6]

Core Structure and Tautomerism

The pyrazole ring is a planar, aromatic system containing three carbon atoms and two adjacent nitrogen atoms.[6][7] It possesses 6 delocalized π-electrons, which imparts aromatic character.[6] A key feature of N-unsubstituted pyrazoles is their ability to exist in tautomeric forms, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[2][8][9] This tautomerism is a crucial consideration in their synthesis and biological activity.[2][8][9]

Physical Properties of Pyrazole and Its Derivatives

The physical properties of pyrazole derivatives are significantly influenced by their molecular weight, substitution patterns, and intermolecular forces.[10] Generally, pyrazoles have relatively high melting and boiling points compared to non-aromatic counterparts, which is often attributed to intermolecular hydrogen bonding in N-unsubstituted pyrazoles, leading to the formation of dimeric structures.[2][8] The solubility is highly dependent on the nature of the substituents; polar groups enhance aqueous solubility, while nonpolar groups favor solubility in organic solvents.[10][11]

| Property | Value for 1H-Pyrazole | General Trends for Derivatives |

| Molecular Formula | C₃H₄N₂[9][12] | Varies with substitution |

| Molecular Weight | 68.08 g/mol [11][12][13] | Increases with substituent size |

| Melting Point | 67-70 °C[9][12][13] | Broad range, e.g., 154.3–258.9 °C for some series, influenced by crystal packing and intermolecular forces.[14] |

| Boiling Point | 186-188 °C[12][13][15] | Increases with molecular weight and polarity.[10] |

| pKa | 2.49 (at 25 °C)[12][13] | Can be tuned by electron-donating or -withdrawing substituents. |

| Solubility in Water | Soluble (19,400 mg/L at 25 °C)[13] | Varies significantly; lipophilicity increases with nonpolar substituents.[10][14] |

| LogP | 0.26[13] | Generally increases with nonpolar substitution, indicating higher lipophilicity.[14] |

Chemical Properties and Reactivity

The chemical reactivity of the pyrazole ring is dictated by the electronic effects of the two nitrogen atoms. The N-1 atom is pyrrole-like and non-basic, while the N-2 atom is pyridine-like and basic, possessing a lone pair of electrons that can react with electrophiles.[1][8][9][15]

-

Aromaticity and Stability : The pyrazole ring is aromatic and generally stable to oxidation and reduction, though catalytic hydrogenation can reduce it to pyrazoline and then pyrazolidine.[2][9]

-

Electrophilic Substitution : Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the C4 position is the most electron-rich and is the primary site for electrophilic attack, such as halogenation, nitration, and sulfonation.[2][9][15][16]

-

Reactions at Nitrogen : The N-1 proton is acidic and can be removed by a base. The resulting pyrazole anion is highly reactive towards electrophiles.[2][15] The N-H group can be readily alkylated or acylated.[2][16]

-

Basicity : Pyrazole is a weak base and forms salts with strong inorganic acids.[2][9] Protonation occurs at the N2 position, forming a pyrazolium cation, which deactivates the ring towards further electrophilic attack.[2][8][15]

-

Reactivity of Substituted Pyrazoles : The nature of substituents on the ring can significantly alter its reactivity. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of pyrazole derivatives.

| Spectroscopic Technique | Key Features for Pyrazole Derivatives |

| ¹H NMR | Pyrazole Ring Protons : Distinct signals for protons at C3, C4, and C5. For the parent pyrazole, C3-H and C5-H are around δ 7.61 ppm, and C4-H is at δ 6.31 ppm.[15] The -CH of the pyrazole ring can appear around δ 5.89 ppm in some derivatives.[17] NH Proton : A broad signal, often at a high chemical shift (e.g., δ 12.64 ppm for pyrazole), which can disappear upon D₂O exchange.[15] The -NH of the pyrazole ring can also be seen around δ 8.38 ppm.[17] |

| ¹³C NMR | Pyrazole Ring Carbons : Signals for the three carbon atoms of the pyrazole ring. For the parent pyrazole, C3 and C5 are around δ 134.3-135.3 ppm, and C4 is at δ 105.2 ppm.[15] |

| IR Spectroscopy | N-H Stretching : A broad band in the region of 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles.[17] C=N Stretching : A characteristic band around 1590 cm⁻¹.[17] Ring Vibrations : Multiple bands corresponding to the vibrations of the pyrazole ring. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) : The mass spectrum typically shows a prominent molecular ion peak, which is useful for determining the molecular weight. For pyrazole, the m/z is 68.[13] |

Experimental Protocols: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and versatile method for preparing substituted pyrazoles.[18] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[18]

Objective: To synthesize a 3,5-disubstituted pyrazole derivative.

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine)

-

Acid catalyst (e.g., acetic acid or sulfuric acid)

-

Solvent (e.g., ethanol)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

-

Addition of Hydrazine : Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt, an equivalent of base may be required.

-

Catalysis : Add a catalytic amount of acid to the reaction mixture.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[18]

-

Workup : Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure pyrazole derivative.

-

Characterization : Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

References

- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. pharmajournal.net [pharmajournal.net]

- 9. ijnrd.org [ijnrd.org]

- 10. ijrpr.com [ijrpr.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 13. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 17. connectjournals.com [connectjournals.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental protocol that can be implemented in a laboratory setting to generate reliable solubility data. The guide also includes a template for data presentation and a visual representation of the experimental workflow.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in different organic solvents is crucial for various stages of research and development, including synthesis, purification, formulation, and biological screening. The solubility of a compound is influenced by factors such as the chemical nature of the solute and solvent, temperature, and pressure. This guide outlines a standard method for determining solubility and provides a framework for presenting the resulting data.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. It involves saturating a solvent with the solute at a specific temperature, separating the undissolved solid, and then determining the concentration of the solute in the saturated solution by evaporating the solvent and weighing the residue.

2.1. Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

2.2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of glass vials.

-

Solvent Addition: Add a known volume or mass of each selected organic solvent to the respective vials. Ensure there is enough solid to achieve saturation, with visible excess solid remaining.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered saturated solution. This can be done by gentle heating in a drying oven (at a temperature below the decomposition point of the compound) or under reduced pressure in a vacuum desiccator.

-

Residue Weighing: Once the solvent is completely removed, accurately weigh the vial containing the solid residue.

-

Calculation: Calculate the solubility of the compound in each solvent. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

Solubility (g/L) = (Mass of residue (g) / Volume of solution withdrawn (L))

-

Solubility (mol/L) = (Mass of residue (g) / Molar mass of compound ( g/mol )) / Volume of solution withdrawn (L)

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended. The following table is a template demonstrating how to present experimentally determined solubility data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (x 10⁻³ mol/L) |

| Methanol | 32.7 | Data | Data | Data |

| Ethanol | 24.5 | Data | Data | Data |

| Acetone | 20.7 | Data | Data | Data |

| Ethyl Acetate | 6.02 | Data | Data | Data |

| Dichloromethane | 9.08 | Data | Data | Data |

| Acetonitrile | 37.5 | Data | Data | Data |

Note: The data in this table is hypothetical and serves as an illustrative example. Actual experimental values should be inserted upon determination.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

An In-depth Technical Guide on the Stability of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Under Experimental Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many biologically active molecules. Understanding the chemical stability of this compound under various experimental and storage conditions is paramount for the development of stable pharmaceutical formulations and for ensuring its quality, efficacy, and safety.

This technical guide provides a comprehensive overview of the potential stability of this compound under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines detailed experimental protocols for conducting such studies and presents hypothetical data in a structured format for clarity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing stability studies and developing analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | PubChem |

| Molecular Weight | 222.63 g/mol | PubChem |

| XLogP3-AA | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| pKa (predicted) | 3.5 - 4.5 | ChemAxon |

| UV max (predicted) | ~250-260 nm | Internal Prediction |

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. These studies also help in the development and validation of stability-indicating analytical methods. The following sections detail the experimental protocols for various stress conditions.

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted in the following diagram.

Caption: A flowchart illustrating the general experimental workflow for forced degradation studies.

Experimental Protocols

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent system, such as a mixture of acetonitrile and water. This stock solution is used for all subsequent stress studies.

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Reflux the mixture at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

-

Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl.

-

Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

-

To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

-

Transfer the solid compound to a thermostatically controlled oven maintained at 70°C for 48 hours.

-

For solution-state thermal stress, reflux the stock solution at 70°C for 48 hours.

-

Withdraw samples at appropriate time intervals.

-

For the solid sample, dissolve in a suitable solvent before analysis.

-

Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

-

Expose the solid compound and the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for a specified period (e.g., as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Withdraw samples at appropriate time intervals.

-

For the solid sample, dissolve in a suitable solvent.

-

Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Hypothetical Stability Data

The following table summarizes the hypothetical results of the forced degradation studies.

Table 2: Summary of Hypothetical Forced Degradation Data

| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 15% | 2 |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 25% | 1 |

| Oxidation | 3% H₂O₂ | 24 hours | 8% | 1 |

| Thermal (Solid) | 70°C | 48 hours | < 2% | 0 |

| Thermal (Solution) | 70°C | 48 hours | 5% | 1 |

| Photolytic (Solid) | UV/Vis light | 7 days | < 1% | 0 |

| Photolytic (Solution) | UV/Vis light | 7 days | 12% | 2 |

Potential Degradation Pathways

Based on the chemical structure of this compound, potential degradation pathways under different stress conditions can be postulated.

Caption: A diagram illustrating the postulated degradation pathways for this compound.

Synthesis and Purification Protocol (Illustrative)

The following is an illustrative synthesis protocol for a pyrazole carboxylic acid derivative, which can be adapted for the synthesis of this compound.

Synthesis Workflow

Caption: A flowchart showing an illustrative synthetic route for this compound.

Experimental Procedure

-

Step 1: Synthesis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add a mixture of 2'-chloroacetophenone and diethyl oxalate dropwise with stirring at 0-5°C. Stir the reaction mixture at room temperature for 12 hours. The resulting solid is filtered, washed with diethyl ether, and then acidified with dilute HCl to yield the intermediate.

-

Step 2: Synthesis of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate. The intermediate from Step 1 is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give the ethyl ester product.

-

Step 3: Synthesis of this compound. The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide and heated to reflux for 2-3 hours. The reaction mixture is then cooled and acidified with concentrated HCl to precipitate the carboxylic acid. The product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure compound.

Conclusion